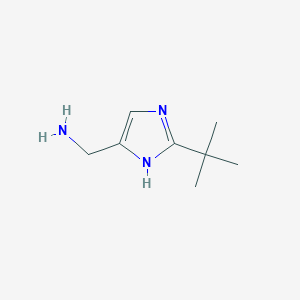

(2-tert-butyl-1H-imidazol-5-yl)méthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-tert-butyl-1H-imidazol-4-yl)methanamine is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is notable for its tert-butyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.

Applications De Recherche Scientifique

Antitubercular Activity

Recent studies have identified (2-tert-butyl-1H-imidazol-4-yl)methanamine as a potential inhibitor of Mycobacterium tuberculosis glutamine synthetase, a promising target for antituberculosis drug discovery. High-throughput screening revealed several classes of inhibitors, including derivatives of this compound, which displayed varying degrees of activity against the pathogen. Notably, compounds derived from this imidazole exhibited IC50 values indicating their potency in inhibiting the enzyme's activity, although some lacked significant antibacterial effects in subsequent assays .

Table 1: Antitubercular Activity of Imidazole Derivatives

| Compound | IC50 (µM) | MIC (µg/mL) | Activity |

|---|---|---|---|

| 7a | 3.1 | >32 | Inhibitor |

| 11a | 0.049 | 2 | Potent |

Antimicrobial Properties

The compound has also been evaluated for its broad-spectrum antimicrobial properties. In vitro studies demonstrated that various derivatives exhibit significant activity against bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) studies suggest that modifications at the tert-butyl position can enhance antimicrobial efficacy .

Antitumor Activity

In the realm of cancer research, (2-tert-butyl-1H-imidazol-4-yl)methanamine derivatives have been synthesized and tested for their antitumor effects. For instance, a series of compounds incorporating this imidazole moiety were assessed against breast cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Table 2: Antitumor Efficacy of Imidazole Derivatives

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| Compound A | MDA-MB-231 | 55 | 10 |

| Compound B | HCT-116 | 70 | 5 |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of (2-tert-butyl-1H-imidazol-4-yl)methanamine is crucial for optimizing its pharmacological properties. Variations in substituents on the imidazole ring and side chains have been systematically studied to enhance both antimicrobial and anticancer activities.

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Tert-butyl group | Enhanced solubility and potency |

| Substituents on ring | Altered receptor binding affinity |

Mécanisme D'action

Target of Action

Imidazole compounds have a broad range of targets due to their versatile chemical structure. They are known to interact with various enzymes and receptors, influencing numerous biological processes .

Mode of Action

The mode of action of imidazole compounds can vary greatly depending on their specific chemical structure and the target they interact with. Generally, they can act as inhibitors or activators of their target proteins, leading to a change in the biological function of these proteins .

Biochemical Pathways

Imidazole compounds can affect various biochemical pathways. For example, some imidazole derivatives show antioxidant potential, indicating that they might interact with pathways involved in oxidative stress .

Pharmacokinetics

The pharmacokinetic properties of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their specific chemical structure. Generally, imidazole compounds are known to be highly soluble in water and other polar solvents .

Result of Action

The result of the action of imidazole compounds can vary greatly depending on their specific targets and mode of action. Some imidazole derivatives have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, some imidazole compounds are known to be stable and active in a wide range of temperatures and pH levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for (2-tert-butyl-1H-imidazol-4-yl)methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry or other scalable techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(2-tert-butyl-1H-imidazol-4-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the imidazole ring or the attached functional groups.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the imidazole ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (2-tert-butyl-1H-imidazol-4-yl)methanamine include other imidazole derivatives, such as:

- (1H-imidazol-4-yl)methanamine

- (2-methyl-1H-imidazol-4-yl)methanamine

- (2-ethyl-1H-imidazol-4-yl)methanamine

Uniqueness

The presence of the tert-butyl group in (2-tert-butyl-1H-imidazol-4-yl)methanamine makes it unique compared to other imidazole derivatives. This bulky group can influence the compound’s steric properties, reactivity, and interactions with other molecules, potentially leading to different biological activities and applications.

Activité Biologique

(2-tert-butyl-1H-imidazol-4-yl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of (2-tert-butyl-1H-imidazol-4-yl)methanamine features an imidazole ring substituted with a tert-butyl group. The synthesis typically involves the following steps:

- Formation of the Imidazole Ring : The imidazole moiety can be synthesized through cyclization reactions involving appropriate precursors.

- Alkylation : The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides.

- Final Coupling : The methanamine group is attached through nucleophilic substitution.

Biological Activity

Research indicates that (2-tert-butyl-1H-imidazol-4-yl)methanamine exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds in the imidazole class can inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated significant activity against Mycobacterium tuberculosis, with an IC50 value in the micromolar range .

- Anticancer Properties : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted to inhibit DOT1L, an enzyme associated with MLL-rearranged leukemias, leading to reduced expression of oncogenes such as HOXA9 and MEIS1 .

The biological activity of (2-tert-butyl-1H-imidazol-4-yl)methanamine is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like glutamine synthetase in Mycobacterium tuberculosis, targeting the ATP-binding site and disrupting essential metabolic pathways .

- Cell Cycle Modulation : In cancer cells, it induces cytostatic effects rather than outright cell death, suggesting a mechanism focused on halting proliferation rather than apoptosis .

Case Studies

Several studies have highlighted the biological activity of related imidazole compounds:

- A high-throughput screening identified 2-tert-butyl-4,5-diarylimidazoles as promising inhibitors of MtGS, with submicromolar IC50 values. However, further modifications were necessary to enhance their efficacy against mycobacterial growth .

- Another study reported that derivatives of imidazoles could selectively inhibit hMATE1, a transporter associated with renal injury, emphasizing the importance of chemical modifications in enhancing selectivity and reducing side effects .

Data Tables

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| (2-tert-butyl-1H-imidazol-4-yl)methanamine | Mycobacterium tuberculosis GS | 0.049 | Inhibitor |

| 2-tert-butyl-4,5-diarylimidazoles | Mycobacterium tuberculosis | 0.1 | Moderate inhibitor |

| Cimetidine analogs | hMATE1 | >100 | Inhibitor |

Propriétés

IUPAC Name |

(2-tert-butyl-1H-imidazol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIZQOHOIPAJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.